REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
[ 71/30176 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
1-butanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
its preparation
|
Type
|
CUSTOM
|
Details
|
at 117° C.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
EXTRACTION
|
Details
|
by extraction of
|
Type
|
EXTRACTION
|
Details
|
by extraction of
|
Type
|
DISTILLATION
|
Details
|
was then distilled in vacuum 80° C./25 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9]C)(=[O:5])[CH:2]([CH3:4])[OH:3].[C:11](O)(=O)C(C)O.C(O)CCC>Cl.O.C(O)CCC>[C:1]([O:6][CH2:7][CH:8]([CH3:9])[CH3:11])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
[ 71/30176 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
1-butanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
its preparation
|
Type
|
CUSTOM
|
Details
|
at 117° C.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
EXTRACTION
|
Details
|
by extraction of
|
Type
|
EXTRACTION
|
Details
|
by extraction of
|
Type
|
DISTILLATION
|
Details
|
was then distilled in vacuum 80° C./25 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |